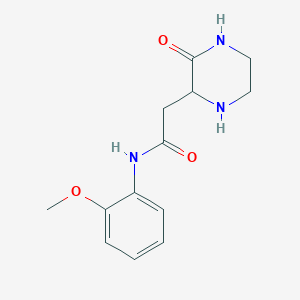![molecular formula C20H23N3O2 B11572743 1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11572743.png)
1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the benzimidazole nitrogen with an allyl halide.
Attachment of the 2-methylphenoxy group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-methylphenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzimidazole core makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as antiviral, anticancer, or antimicrobial agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol is likely related to its ability to interact with biological macromolecules. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. The specific molecular targets and pathways involved would depend on the context of its use, such as the type of disease being targeted or the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These include compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Imidazole derivatives: Compounds such as metronidazole and clotrimazole, which have antimicrobial properties.
Phenoxypropanol derivatives: These include compounds like propranolol, a beta-blocker used in the treatment of cardiovascular diseases.
Uniqueness
1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H23N3O2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H23N3O2/c1-3-12-22-17-9-5-6-10-18(17)23(20(22)21)13-16(24)14-25-19-11-7-4-8-15(19)2/h3-11,16,21,24H,1,12-14H2,2H3 |
Clave InChI |
XHOHIUNCEXSFGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N(C2=N)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-carbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11572661.png)
![(5Z)-2-[4-(hexyloxy)phenyl]-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572669.png)

![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572676.png)
![3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11572679.png)
![3-Butyl-5-fluoro-1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B11572683.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11572692.png)
![9-(Furan-2-yl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11572696.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11572699.png)
![7-ethyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11572705.png)
![N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B11572709.png)
![2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11572716.png)
![(2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572724.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B11572734.png)
